molecular formula C22H25N B8565105 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 101846-83-7

1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-

Cat. No.: B8565105
CAS No.: 101846-83-7
M. Wt: 303.4 g/mol
InChI Key: ADAIQTYPTRBLCB-UHFFFAOYSA-N
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Description

1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- is an organic compound that features a tert-butylphenyl group and a naphthalenylmethyl group attached to a methanamine backbone

Preparation Methods

The synthesis of 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and naphthalen-1-ylmethanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane, and the reaction is typically catalyzed by a base such as triethylamine.

    Procedure: The 4-tert-butylbenzyl chloride is added dropwise to a solution of naphthalen-1-ylmethanamine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be compared with similar compounds such as:

    1-(4-tert-Butylphenyl)methanamine: Lacks the naphthalenylmethyl group, resulting in different chemical and biological properties.

    Naphthalen-1-ylmethanamine: Lacks the tert-butylphenyl group, leading to variations in reactivity and applications.

    4-tert-Butylphenyl derivatives: Compounds with different substituents on the phenyl ring, which can affect their chemical behavior and uses.

Properties

CAS No.

101846-83-7

Molecular Formula

C22H25N

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C22H25N/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19/h4-14,23H,15-16H2,1-3H3

InChI Key

ADAIQTYPTRBLCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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